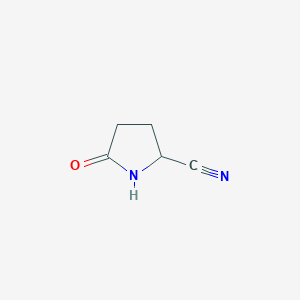

5-Oxopyrrolidine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-oxopyrrolidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-3-4-1-2-5(8)7-4/h4H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSPIXLTIXUWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Strategies for 5 Oxopyrrolidine 2 Carbonitrile and Derivatives

Established Synthetic Routes and Mechanistic Insights

Traditional synthetic approaches to 5-oxopyrrolidine-2-carbonitrile derivatives often involve the sequential construction of the pyrrolidinone ring followed by the introduction of the nitrile functionality. These methods have been refined over time to improve yields and accommodate a variety of substituents.

Precursor-Based Approaches for Pyrrolidinone Core Formation

The formation of the pyrrolidinone core is a critical step in the synthesis of 5-oxopyrrolidine-2-carbonitrile. Various precursors and cyclization strategies have been developed to construct this five-membered lactam ring.

One common method involves the reaction of itaconic acid with primary amines. For instance, reacting itaconic acid with 2-amino-4-chlorophenol (B47367) in water at reflux yields 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. mdpi.com Similarly, N-(4-aminophenyl)acetamide can be reacted with itaconic acid in refluxing water to produce 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov These reactions provide a straightforward route to N-aryl substituted pyroglutamic acid derivatives, which can serve as versatile intermediates.

Another approach utilizes carbohydrate-derived precursors. Polyhydroxylated nitrones, which can be prepared from enantiomers of common sugars like xylose and arabinose, are valuable starting materials for the asymmetric synthesis of pyrrolidine (B122466) cores. nih.gov These nitrones undergo reactions such as cyanation with trimethylsilyl (B98337) cyanide (TMSCN) to form trans-addition products, which can then be further elaborated into functionalized pyrrolidines. nih.gov

Amino acids, particularly pyroglutamic acid, are also widely used as chiral synthons for the synthesis of optically active 2-pyrrolidinones. nih.gov The inherent chirality and differentiated carbonyl groups of pyroglutamic acid allow for extensive derivatization. nih.gov For example, L-proline can be used as a starting material for the synthesis of various pyrrolidine-containing drugs. mdpi.com

Furthermore, tandem reactions provide an efficient means to construct the pyrrolidinone ring. An iridium-catalyzed reductive generation of azomethine ylides from lactams, followed by a [3+2] dipolar cycloaddition with alkenes, offers a highly selective route to complex pyrrolidine architectures. acs.org

Table 1: Precursor-Based Methods for Pyrrolidinone Core Formation

| Precursor(s) | Reagents & Conditions | Product | Reference(s) |

| Itaconic acid, 2-amino-4-chlorophenol | Water, reflux | 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | mdpi.com |

| Itaconic acid, N-(4-aminophenyl)acetamide | Water, reflux, 5% HCl | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | nih.gov |

| Carbohydrate-derived nitrones | TMSCN | trans-addition cyanation products | nih.gov |

| Lactams, Alkenes | Vaska's complex [IrCl(CO)(PPh3)2], TMDS | Substituted pyrrolidines | acs.org |

This table summarizes key precursor-based approaches to the pyrrolidinone core, highlighting the versatility of starting materials and reaction conditions.

Introduction and Transformation of the Nitrile Functionality

The nitrile group is a key functional handle in many 5-oxopyrrolidine-2-carbonitrile derivatives, serving as a precursor for other functional groups or contributing directly to the molecule's biological activity. numberanalytics.comresearchgate.net

A common method for introducing a nitrile group is through the dehydration of a primary amide. numberanalytics.com This can be achieved using various dehydrating agents. Another important route is the nucleophilic substitution of an alkyl halide with a cyanide salt, known as the Kolbe nitrile synthesis. wikipedia.org For instance, the synthesis of Vildagliptin (B1682220), an antidiabetic drug, can involve the intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is formed through such a pathway. google.com

The Sandmeyer reaction provides a method for converting an aryl amine to a nitrile via a diazonium salt intermediate. wikipedia.org While less common for direct synthesis of 5-oxopyrrolidine-2-carbonitrile, it is a valuable tool in the broader context of nitrile synthesis.

Once introduced, the nitrile group can undergo a variety of transformations. Hydrolysis can convert the nitrile to a carboxylic acid or an amide. numberanalytics.com Reduction of the nitrile group, typically with reagents like lithium aluminum hydride, yields a primary amine. numberanalytics.com The Stephen aldehyde synthesis allows for the reduction of a nitrile to an imine, which is then hydrolyzed to an aldehyde. numberanalytics.com

Furthermore, the nitrile carbon is electrophilic and susceptible to nucleophilic attack. wikipedia.org This reactivity allows for the formation of new carbon-carbon bonds through reactions with organometallic reagents like Grignard reagents. wikipedia.org

Table 2: Methods for Introduction and Transformation of the Nitrile Group

| Reaction Type | Reagents | Transformation | Reference(s) |

| Dehydration | P₄O₁₀, SOCl₂ | Amide to Nitrile | numberanalytics.com |

| Nucleophilic Substitution | Alkali metal cyanides | Alkyl halide to Nitrile | wikipedia.org |

| Hydrolysis | Acid or base | Nitrile to Carboxylic acid/Amide | numberanalytics.com |

| Reduction | LiAlH₄ | Nitrile to Primary amine | numberanalytics.com |

| Stephen Aldehyde Synthesis | SnCl₂, acid | Nitrile to Aldehyde | numberanalytics.com |

This table outlines key reactions for the introduction and subsequent chemical modification of the nitrile functionality in organic synthesis.

Reaction Optimization and Yield Improvement in Laboratory Synthesis

Optimizing reaction conditions is crucial for improving the yield and purity of 5-oxopyrrolidine-2-carbonitrile and its derivatives in a laboratory setting. This involves a systematic investigation of various parameters such as solvent, temperature, catalyst, and reaction time.

In the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, for example, the reaction of the corresponding hydrazide with pentane-2,5-dione to form a pyrazole (B372694) derivative was found to be much faster under microwave irradiation (20 minutes) compared to conventional heating (5 hours), although the yield was lower (60% vs. 82%). mdpi.com

The choice of base and solvent can also significantly impact the outcome of a reaction. For instance, the one-pot synthesis of (E)-2-aroyl-4-arylidene-5-oxotetrahydrofurans, structurally related to pyrrolidinones, was successfully achieved in good yields at room temperature in the presence of cesium carbonate (Cs₂CO₃). researchgate.net

In the context of preparing aromatic nitriles, a transition-metal-free method has been developed for the conversion of methylarenes to nitriles. researchgate.net This method offers a practical and environmentally friendly alternative to traditional metal-catalyzed cyanations.

Advanced and Stereoselective Synthetic Techniques

The development of advanced synthetic methods, particularly those that control stereochemistry, is essential for the preparation of enantiomerically pure 5-oxopyrrolidine-2-carbonitrile scaffolds, which are often required for biological applications.

Asymmetric Synthesis of Enantiopure 5-Oxopyrrolidine-2-carbonitrile Scaffolds

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This is particularly important for pharmaceuticals, as different enantiomers can have vastly different biological activities.

One powerful strategy for the asymmetric synthesis of pyrrolidines is the use of chiral catalysts. For example, a chiral amine-derived iridacycle complex can catalyze the annulation of racemic diols and primary amines to provide enantioenriched pyrrolidines. organic-chemistry.org Similarly, rhodium catalysts in combination with chiral ligands have been used for the highly enantioselective arylation of N-tosylaldimines. organic-chemistry.org

The use of chiral starting materials, often derived from the "chiral pool" of naturally occurring molecules, is another common approach. L-proline and its derivatives are frequently used as chiral building blocks for the synthesis of a wide range of pyrrolidine-containing compounds. mdpi.com Carbohydrate-derived nitrones also serve as excellent chiral precursors for the stereoselective synthesis of pyrrolidine cores. nih.gov

Stereoselective alkylation reactions are also employed. For instance, the substrate-controlled asymmetric alkylation of an L-threonine-derived oxazole (B20620) with Baylis-Hillman adducts has been used to synthesize optically pure α-methylene-β-substituted pyroglutamates. umn.eduresearchgate.net

Multicomponent reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, can also be rendered stereoselective. The use of a chiral catalyst, such as MnCoCuFe₂O₄@L-proline magnetic nanorods, has been shown to afford spirocyclic pyrrolidines with high stereoselectivity. nih.gov

Enzymatic and Biocatalytic Approaches in Pyrrolidinone Synthesis

Enzymes and biocatalysts are increasingly being used in organic synthesis due to their high selectivity, mild reaction conditions, and environmental compatibility. nih.gov

While specific enzymatic routes to 5-oxopyrrolidine-2-carbonitrile are not extensively detailed in the provided context, the broader application of enzymes in the synthesis of related structures highlights their potential. For example, one-pot multienzyme (OPME) systems have been developed for the synthesis of complex carbohydrates. nih.govescholarship.orgresearchgate.net These systems combine multiple enzymes in a single reaction vessel to carry out a cascade of reactions, often with high efficiency and stereoselectivity. nih.gov

The synthesis of pyrrolidinone and pyrrolidine derivatives as inhibitors of the autotaxin enzyme suggests a link between these scaffolds and enzymatic processes, although this particular study focuses on the synthesized compounds as enzyme inhibitors rather than their enzymatic synthesis. nih.gov

Chemoenzymatic strategies, which combine chemical and enzymatic steps, offer a powerful approach to the synthesis of complex molecules. nih.gov For example, a chemically synthesized precursor can be modified by an enzyme to introduce a specific functional group with high stereoselectivity. nih.gov This approach leverages the strengths of both chemical and biological catalysis.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of 5-oxopyrrolidine-2-carbonitrile and its derivatives is crucial for developing environmentally benign and sustainable chemical processes. Key principles include the use of renewable feedstocks, atom economy, and biocatalysis.

Renewable Feedstocks: The core structure of 5-oxopyrrolidine-2-carbonitrile is derived from pyroglutamic acid, a natural amino acid derivative. wikipedia.org Glutamic acid, the precursor to pyroglutamic acid, can be produced through fermentation of renewable resources like glucose, positioning the synthesis of pyroglutamonitrile derivatives favorably within the context of green chemistry. google.comnih.gov The use of biomass as a feedstock for producing chemical building blocks is a cornerstone of creating CO2-neutral value chains. google.com

Atom Economy: Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric in green synthesis. wikipedia.orgmedchemexpress.com Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product minimizes waste generation. For instance, addition reactions and multicomponent reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. While specific studies on the atom economy of 5-oxopyrrolidine-2-carbonitrile synthesis are not prevalent, the general principles of favoring catalytic and addition-type reactions are applicable.

Biocatalysis and Chemoenzymatic Strategies: Biocatalysis offers a powerful tool for green synthesis, providing high selectivity under mild reaction conditions. nih.gov The synthesis of nitriles, a key functional group in the target molecule, can be achieved using enzymes like aldoxime dehydratases. nih.govrsc.org These enzymes catalyze the dehydration of aldoximes to nitriles and represent a sustainable alternative to traditional chemical methods that often require harsh conditions or toxic reagents. nih.govrsc.org While direct biocatalytic synthesis of 5-oxopyrrolidine-2-carbonitrile has not been extensively reported, the use of enzymes for the synthesis of its precursors or for the stereoselective modification of its derivatives presents a promising avenue for green chemistry applications. medchemexpress.com

Derivatization and Structural Diversification of 5-Oxopyrrolidine-2-carbonitrile

The 5-oxopyrrolidine-2-carbonitrile scaffold serves as a versatile platform for generating a wide array of derivatives through various chemical transformations. These modifications are aimed at exploring the structure-activity relationships of this chemical class for potential applications in medicinal chemistry and materials science.

Functional Group Interconversions at the Pyrrolidinone Ring

The pyrrolidinone ring of 5-oxopyrrolidine-2-carbonitrile offers several sites for functional group interconversion, enabling the synthesis of a diverse library of analogues. Key transformations include modifications at the lactam nitrogen and carbonyl group.

One common strategy involves the N-acylation of the pyrrolidine ring. For example, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for dipeptidyl peptidase IV (DPP-IV) inhibitors like Vildagliptin, is synthesized by reacting L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid to a nitrile. sigmaaldrich.commdpi.com

Another point of modification is the lactam nitrogen, which can be alkylated. For instance, the nitrogen of a methyl ester lactam can be methylated by reaction with iodomethane (B122720) in the presence of metallic sodium. google.com Furthermore, the amide carbonyl can be reduced. The use of strong reducing agents like lithium aluminum hydride (LAH) can reduce the amide to an amine, thus converting the pyrrolidinone to a pyrrolidine. nih.gov

The table below summarizes some common functional group interconversions at the pyrrolidinone ring.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Acylation | Chloroacetyl chloride | N-Acylpyrrolidine-2-carbonitrile | sigmaaldrich.commdpi.com |

| N-Alkylation | Iodomethane, Sodium | N-Alkyl-5-oxopyrrolidine derivative | google.com |

| Amide Reduction | Lithium aluminum hydride (LAH), THF | Pyrrolidine derivative | nih.gov |

Synthesis of Substituted Aromatic and Heterocyclic Derivatives

A major area of interest is the synthesis of derivatives bearing substituted aromatic and heterocyclic moieties, which are known to be important pharmacophores. These are typically introduced by forming a bond with the nitrogen atom of the pyrrolidinone ring or by building a heterocyclic ring onto a functional group attached to the pyrrolidinone core.

Starting from precursors like 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, a variety of heterocyclic derivatives can be synthesized. medchemexpress.com The carboxylic acid can be converted to a hydrazide, which then serves as a versatile intermediate. medchemexpress.comnih.gov Reaction of the hydrazide with various aldehydes and ketones can yield hydrazones. medchemexpress.comrsc.orgnih.gov

Furthermore, the hydrazide can be used to construct various five-membered heterocycles. For example, reaction with pentane-2,4-dione can lead to the formation of pyrazole derivatives, while reaction with hexane-2,5-dione can yield pyrrole (B145914) derivatives. nih.gov The synthesis of benzimidazole (B57391) derivatives can be achieved by reacting 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with various benzene-1,2-diamines. rsc.org

The following table provides examples of the synthesis of aromatic and heterocyclic derivatives.

| Starting Material | Reagents and Conditions | Heterocyclic Derivative | Reference |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Aromatic aldehydes, propan-2-ol, reflux | Hydrazones | rsc.org |

| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | Pentane-2,4-dione, HCl, 2-propanol, reflux | Pyrazole derivative | medchemexpress.comnih.gov |

| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | Hexane-2,5-dione, AcOH, 2-propanol, reflux | Pyrrole derivative | medchemexpress.comnih.gov |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Benzene-1,2-diamines, HCl, reflux | Benzimidazole derivatives | rsc.org |

Preparation of Conjugates and Hybrid Molecules for Research Probes

The conjugation of the 5-oxopyrrolidine scaffold to other molecular entities, such as fluorescent reporters or other pharmacophores, can generate valuable research probes and hybrid molecules. While specific examples starting directly from 5-oxopyrrolidine-2-carbonitrile are limited, studies on the closely related pyroglutamic acid provide a strong basis for the potential of this scaffold in such applications.

Fluorescent probes are essential tools for studying biological processes. A fluorescent probe for pyroglutamate (B8496135) aminopeptidase (B13392206) 1 (PGP-1), an enzyme that cleaves N-terminal pyroglutamic acid, has been developed by conjugating L-pyroglutamic acid with the fluorophore cresyl violet. rsc.orgnih.gov Another near-infrared fluorescent probe for PGP-1 was created by incorporating L-pyroglutamic acid into a hemicyanine fluorophore skeleton. nih.gov These examples demonstrate that the pyroglutamic acid structure is a suitable recognition motif for designing enzyme-targeted probes. This principle could be extended to 5-oxopyrrolidine-2-carbonitrile for developing probes for other biological targets.

The synthesis of hybrid molecules, where two or more pharmacophores are combined in a single molecule, is a strategy to develop compounds with dual or improved activity. nih.gov For instance, 5-oxopyrrolidine derivatives have been incorporated into molecules with azole and hydrazone moieties to explore their anticancer and antimicrobial activities. nih.gov The synthesis of such hybrid molecules often involves the multi-step functionalization of the 5-oxopyrrolidine core, as detailed in the previous sections, followed by coupling to another molecular fragment.

Reactivity and Reaction Mechanisms of 5 Oxopyrrolidine 2 Carbonitrile

Nucleophilic and Electrophilic Transformations of the Nitrile Group

The nitrile group in 5-Oxopyrrolidine-2-carbonitrile is a versatile functional group that can undergo both nucleophilic and electrophilic attacks, leading to a variety of important chemical derivatives.

Nucleophilic Transformations:

The carbon atom of the nitrile group is electrophilic and is susceptible to attack by nucleophiles. These reactions often lead to the formation of new carbon-heteroatom or carbon-carbon bonds.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 5-oxopyrrolidine-2-carboxamide (B1618445) or further to 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid). bldpharm.comnih.gov This transformation is a common pathway for converting nitriles into amides and carboxylic acids, which are key functional groups in many biologically active molecules.

Addition of Organometallic Reagents: Reagents such as Grignard reagents or organolithium compounds can add to the nitrile carbon to form, after hydrolysis of the intermediate imine, ketones. This provides a method for introducing new carbon frameworks at the 2-position of the pyrrolidinone ring.

Reduction: The nitrile group can be reduced to a primary amine (aminomethylpyrrolidinone) using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net This reaction is significant for the synthesis of chiral ligands and other nitrogen-containing compounds.

Hydrazone Formation: In related 5-oxopyrrolidine systems, the derivatization of a carboxylic acid precursor to a hydrazide, followed by reaction with aldehydes, leads to the formation of hydrazones. nih.gov For instance, reactions of a 5-oxopyrrolidine hydrazide with 2-thiophenecarboxaldehyde and its 5-nitro analog yield the corresponding hydrazones. nih.gov The presence of E/Z conformers is often observed in these derivatives due to restricted rotation around the amide bond. nih.gov

Electrophilic Transformations:

While less common for nitriles themselves, the nitrogen atom's lone pair can interact with strong electrophiles or be activated by coordination to a metal center, facilitating further reactions.

Ring-Opening and Cycloaddition Reactions of the Pyrrolidinone Moiety

The pyrrolidinone ring, a five-membered lactam, possesses inherent ring strain that makes it susceptible to ring-opening reactions under specific conditions. clockss.org It can also participate in cycloaddition reactions, although these are less common for the lactam itself compared to more unsaturated systems.

Ring-Opening Reactions:

Hydrolysis: The amide bond within the lactam ring can be cleaved by hydrolysis under strong acidic or basic conditions. This typically requires more forcing conditions than the hydrolysis of the nitrile group and results in the formation of glutamic acid derivatives. For example, deacylation of a related N-substituted 5-oxopyrrolidine derivative was achieved by refluxing in dilute hydrochloric acid. nih.gov

Reductive Opening: Treatment with powerful reducing agents like lithium aluminum hydride can lead to the reductive opening of the lactam to afford amino alcohols, in addition to reducing the nitrile group. researchgate.net

Cycloaddition Reactions:

Cycloaddition reactions are powerful methods for constructing cyclic molecules. fiveable.me While the pyrrolidinone ring of 5-Oxopyrrolidine-2-carbonitrile is saturated and thus not a typical substrate for common cycloadditions like the Diels-Alder reaction, its derivatives can be designed to participate in such transformations. academie-sciences.fryoutube.com

[3+2] Cycloadditions: 1,3-Dipolar cycloadditions are a primary method for synthesizing five-membered heterocyclic rings. fiveable.me Derivatives of the pyrrolidinone scaffold, particularly those incorporating a 1,3-dipole, can react with dipolarophiles. Organocatalytic formal [3+2] cycloadditions have been successfully used to synthesize dihydropyrrole systems. nih.gov

[2+2] and [4+2] Cycloadditions: These reactions typically require unsaturated substrates. Photochemical [2+2] cycloadditions, for example, involve the reaction of two alkene molecules in the presence of light to form a four-membered ring. fiveable.meyoutube.com While not directly applicable to the saturated pyrrolidinone ring, unsaturated derivatives could potentially undergo such reactions.

Metal-Catalyzed and Organocatalytic Reactions in Derivatization

Modern catalytic methods, including both metal-based and organic catalysts, have become indispensable for the derivatization of heterocyclic compounds like 5-Oxopyrrolidine-2-carbonitrile.

Metal-Catalyzed Reactions:

Transition-metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed on halogenated derivatives of 5-Oxopyrrolidine-2-carbonitrile to introduce aryl, vinyl, or alkynyl groups.

C-H Activation/Functionalization: Copper-catalyzed γ-C(sp³)–H lactamization represents a modern approach to forming the pyrrolidinone ring itself from aliphatic amides. researchgate.net Similar strategies could potentially be adapted to functionalize the existing pyrrolidinone ring at the C-3 or C-4 positions.

Lewis Acid Catalysis: Lewis acids like copper(II) nitrate (B79036) have been shown to catalyze Diels-Alder reactions, enhancing yields and kinetics, which could be applied to unsaturated pyrrolidinone derivatives. academie-sciences.fr

Organocatalytic Reactions:

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a key technology. Proline and its derivatives are prominent organocatalysts, leveraging the pyrrolidine (B122466) scaffold. mdpi.com

Asymmetric Synthesis: Organocatalysts are used to synthesize substituted pyrrolidines with high enantioselectivity. nih.gov For example, the reaction between 2-acylaminomalonates and α,β-unsaturated aldehydes, catalyzed by an organic molecule, can produce 5-hydroxypyrrolidines in high yields and enantiomeric excesses (90-99% ee). ku.ac.ae

Domino Reactions: Organocatalysts can facilitate domino or tandem reactions, where multiple bonds are formed in a single pot. A three-component reaction of aldehydes, bromo-nitroalkenes, and amines in the presence of an organocatalyst can yield highly substituted pyrroles. nih.gov

Below is a table summarizing selected organocatalytic reactions for the synthesis of pyrrolidine derivatives.

| Catalyst Type | Reactants | Product Type | Yield | Stereoselectivity | Ref |

| Cinchona Alkaloid Amine | α,β-Unsaturated Ketones, Malonates | Pyrrolidine-2,2-dicarboxylates | High | High Enantioselection | nih.gov |

| Proline-based Catalyst | 2-Acylaminomalonates, α,β-Unsaturated Aldehydes | 5-Hydroxypyrrolidines | High | 90-99% ee | ku.ac.ae |

| Pyrrolidinyl-camphor | Ketones, Aldehydes | Aldol Products | Good | High | mdpi.com |

Photochemical and Electrochemical Reactivity Studies

The study of how molecules interact with light (photochemistry) and electricity (electrochemistry) can reveal unique reaction pathways.

Photochemical Reactivity:

Photochemical reactions involve the electronic excitation of a molecule to a more reactive state. rsc.org The effectiveness of a photochemical reaction does not always correlate directly with the molecule's light absorption spectrum. griffith.edu.au

[2+2] Cycloadditions: As mentioned, photochemical conditions can enable [2+2] cycloadditions between two alkene units that are thermally forbidden. youtube.com Unsaturated derivatives of 5-Oxopyrrolidine-2-carbonitrile could be substrates for such reactions.

Radical Reactions: Exposure to UV light can initiate radical reactions, potentially leading to functionalization at various positions on the pyrrolidinone ring or transformations of the nitrile group.

Electrochemical Reactivity:

Electrochemical methods use an electric potential to drive oxidation or reduction reactions.

Reduction: The nitrile group can be electrochemically reduced to an amine. This method can sometimes offer milder conditions and higher selectivity compared to chemical reducing agents.

Oxidation: Electrochemical oxidation could potentially lead to the formation of iminium ion intermediates from the pyrrolidinone ring, which could then be trapped by nucleophiles, offering another route for derivatization.

Currently, specific and detailed research findings on the dedicated photochemical and electrochemical reactivity of 5-Oxopyrrolidine-2-carbonitrile itself are not widely documented in the provided search results. However, the general principles of photochemistry and electrochemistry of related nitriles and lactams suggest these would be viable areas for future investigation. rsc.org

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating 5-Oxopyrrolidine-2-carbonitrile from reaction mixtures and assessing its purity. The choice of technique depends on the compound's properties, such as polarity, volatility, and the presence of stereoisomers.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of polar, non-volatile compounds like 5-Oxopyrrolidine-2-carbonitrile. Reverse-phase (RP) HPLC is particularly well-suited for this purpose.

Methodologies for related pyroglutamic acid derivatives often utilize C18 columns. qtanalytics.in For instance, a typical RP-HPLC method would involve a stationary phase like a Kromasil C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% orthophosphoric acid in water). qtanalytics.insielc.com Isocratic elution at a controlled flow rate and temperature ensures reproducible separation. qtanalytics.in Detection is commonly achieved using a UV/Vis detector set at a wavelength appropriate for the chromophores present in the molecule or any derivatizing agents used. nih.gov For applications requiring mass spectrometry coupling (LC-MS), volatile buffers like formic acid are substituted for non-volatile ones like phosphoric acid. sielc.com The purity of the compound is determined by the peak area percentage in the resulting chromatogram.

Table 1: Example HPLC Conditions for Analysis of Related 5-Oxopyrrolidine Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Kromasil C18 (250 mm x 4.6 mm, 5 µm) | qtanalytics.in |

| Mobile Phase | Methanol and 0.1% Orthophosphoric Acid (OPA) in water | qtanalytics.in |

| Elution Mode | Isocratic | qtanalytics.in |

| Flow Rate | 1.0 mL/min | qtanalytics.in |

| Column Temperature | 30 °C | qtanalytics.innih.gov |

| Detection | UV at 212 nm | qtanalytics.in |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Since 5-Oxopyrrolidine-2-carbonitrile possesses a chiral center at the C2 position, separating its enantiomers is crucial, particularly in pharmaceutical contexts. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering faster analysis times and reduced solvent consumption compared to normal-phase HPLC. nih.govresearchgate.net

SFC typically uses supercritical carbon dioxide as the main mobile phase, modified with a small amount of an organic solvent (co-solvent) like methanol or ethanol. nih.gov The separation of enantiomers is achieved using a chiral stationary phase (CSP), with polysaccharide-based phases like amylose or cellulose derivatives being highly effective. nih.govnih.gov The selection of the specific CSP and co-solvent is critical for achieving optimal resolution between the enantiomers. Method development involves optimizing parameters such as back pressure, temperature, and the gradient of the co-solvent to maximize selectivity. nih.govnih.gov

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. nih.gov Direct analysis of 5-Oxopyrrolidine-2-carbonitrile by GC can be challenging due to its polarity and relatively low volatility. However, derivatization can be employed to convert it into a more volatile species suitable for GC analysis. nih.govmdpi.com

A common derivatization strategy for related compounds like pyroglutamate (B8496135) involves a two-step process: esterification followed by acylation. nih.govmdpi.com For example, the compound can be first esterified with methanolic HCl and then acylated with an agent like pentafluoropropionic anhydride (PFPA). nih.govmdpi.com The resulting derivative is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The GC method would utilize a capillary column (e.g., HP-5MS) and a temperature program that ramps the oven temperature to elute the derivatized compound. shimadzu.comsemanticscholar.org

Table 2: Typical GC-MS Parameters for Analysis of Derivatized Analytes

| Parameter | Condition | Source |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | shimadzu.comsemanticscholar.org |

| Carrier Gas | Helium | nih.govnih.gov |

| Oven Program | Initial 60 °C, ramp at 10 °C/min to 325 °C | nih.gov |

| Injector Temperature | 280 °C | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.govnih.gov |

| Mass Analyzer | Quadrupole | nih.gov |

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 5-Oxopyrrolidine-2-carbonitrile, providing detailed information about its atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments)

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation in solution. For 5-Oxopyrrolidine-2-carbonitrile, ¹H and ¹³C NMR spectra provide fundamental information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring. The proton at the C2 position (methine proton adjacent to the nitrile and lactam nitrogen) would appear as a multiplet. The protons at the C3 and C4 positions (methylene protons) would appear as complex multiplets due to diastereotopicity and spin-spin coupling. The N-H proton of the lactam would typically appear as a broad singlet. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon (C5) of the lactam would resonate at a low field (downfield), typically in the 170-185 ppm range. libretexts.orglibretexts.org The nitrile carbon would appear in the 115-125 ppm region. wisc.edu The remaining three carbons of the pyrrolidine ring (C2, C3, C4) would resonate at higher field (upfield). libretexts.org The chemical shift of C2 would be influenced by the adjacent nitrile and nitrogen atoms.

2D NMR Experiments: To definitively assign these signals and confirm connectivity, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used. A COSY spectrum would show correlations between adjacent protons, helping to trace the spin system of the pyrrolidine ring. nih.gov An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C signals. beilstein-journals.org

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for 5-Oxopyrrolidine-2-carbonitrile

| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Source |

|---|---|---|---|

| C5 | Carbonyl (Lactam) | 170 - 185 | libretexts.orglibretexts.org |

| C(N) | Nitrile | 115 - 125 | wisc.edu |

| C2 | Methine (adjacent to N and CN) | 40 - 60 | libretexts.org |

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. synhet.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the molecular formula. beilstein-journals.org

Upon ionization (e.g., by electron impact, EI, or electrospray ionization, ESI), the molecular ion ([M]⁺ or [M+H]⁺) is formed. The molecular weight of 5-Oxopyrrolidine-2-carbonitrile (C₅H₆N₂O) is approximately 110.11 g/mol . The fragmentation pattern in MS is predictable based on the functional groups present. libretexts.org Key fragmentation pathways for the lactam structure would likely involve:

α-cleavage: Cleavage of the bonds adjacent to the carbonyl group. libretexts.org

Loss of CO: A characteristic fragmentation for cyclic amides, leading to a fragment ion with m/z corresponding to [M-28]. nih.gov

Ring-opening: Followed by subsequent fragmentation of the aliphatic chain.

Loss of HCN: Cleavage of the nitrile group, resulting in a fragment ion with m/z corresponding to [M-27].

Analyzing these fragment ions helps to piece together the structure of the molecule and confirm the identity of the compound. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups within a molecule. nih.gov These methods probe the vibrational modes of chemical bonds, providing a unique spectral fingerprint that is characteristic of the compound's molecular structure. researchgate.net

In the analysis of 5-Oxopyrrolidine-2-carbonitrile, the IR and Raman spectra would be expected to display characteristic bands corresponding to its principal functional groups: a cyclic amide (lactam), a nitrile group, and aliphatic carbon-hydrogen bonds. Each specific vibration absorbs infrared radiation or scatters Raman light at a characteristic frequency, measured in wavenumbers (cm⁻¹).

Key expected vibrational frequencies for 5-Oxopyrrolidine-2-carbonitrile would include:

N-H Stretch: A distinct band, typically in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the nitrogen-hydrogen bond in the lactam ring.

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ range, indicative of the symmetric and asymmetric stretching of the C-H bonds in the pyrrolidine ring's methylene (CH₂) groups.

C≡N Stretch: A sharp, intense absorption in the 2220-2260 cm⁻¹ region, which is highly characteristic of the nitrile functional group. The intensity and position of this peak are key identifiers.

C=O Stretch: A very strong, sharp absorption band, typically found between 1670-1700 cm⁻¹ for a five-membered lactam ring. This is one of the most prominent peaks in the IR spectrum.

The combination of these specific absorption bands provides a detailed "vibrational fingerprint" that can be used to confirm the presence of the key structural motifs of 5-Oxopyrrolidine-2-carbonitrile and distinguish it from other related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amide (Lactam) | N-H Stretch | 3200 - 3400 | Medium-Strong |

| Aliphatic | C-H Stretch | 2850 - 3000 | Medium |

| Nitrile | C≡N Stretch | 2220 - 2260 | Medium-Sharp |

| Amide (Lactam) | C=O Stretch | 1670 - 1700 | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ekb.eg This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding a molecule's structure and interactions. synhet.com

While the specific crystal structure of the parent 5-Oxopyrrolidine-2-carbonitrile is not widely published, studies on its derivatives illustrate the power of this technique. For example, the structure of 4-chloro-5-oxo-1,2-diphenylpyrrolidine-2-carbonitrile, a related compound, has been determined using X-ray diffraction. nih.gov Such an analysis reveals the exact spatial orientation of the pyrrolidine ring, the nitrile group, and any substituents. The data obtained, including atomic coordinates, allows for the creation of a detailed 3D model of the molecule as it exists in the solid state. nih.gov This level of structural detail is invaluable for fields such as drug design and molecular modeling, where precise knowledge of molecular geometry is essential. rsc.org

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. ekb.eg

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. wikipedia.org This method, often performed via combustion analysis, provides experimental confirmation of a compound's empirical formula. researchgate.net The process involves combusting a small, precisely weighed sample in an excess of oxygen. The resulting gases (carbon dioxide, water, and nitrogen oxides) are collected and measured, allowing for the calculation of the percentage of each element in the original sample.

For 5-Oxopyrrolidine-2-carbonitrile, with the molecular formula C₅H₆N₂O, the theoretical elemental composition can be calculated based on its atomic weights. The experimental results from an elemental analyzer are then compared to these theoretical values. A close agreement, typically within ±0.3%, is considered strong evidence for the compound's purity and correct elemental composition. wikipedia.org This verification is a critical step in the characterization of any newly synthesized compound.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 54.54% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 5.49% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 25.45% |

| Oxygen | O | 15.999 | 1 | 15.999 | 14.53% |

| Total Molecular Weight | 110.116 | 100.00% |

Computational and Theoretical Investigations of 5 Oxopyrrolidine 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which in turn governs its reactivity. By solving approximations of the Schrödinger equation, these methods can map out electron distribution and orbital energies.

In-silico studies of (2,6-diethylphenyl)-5-oxopyrrolidine derivatives, which share the same core scaffold, utilize quantum chemical calculations to determine key electronic properties. jonuns.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular reactivity and stability. jonuns.com A smaller energy gap generally implies higher reactivity. These calculations allow for the screening of various derivatives to identify those with the most promising electronic characteristics for a desired application. jonuns.com

| Parameter | Significance in Reactivity Prediction | Typical Computational Method |

| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater propensity to donate electrons. | DFT (e.g., B3LYP) |

| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater propensity to accept electrons. | DFT (e.g., B3LYP) |

| HOMO-LUMO Gap | Represents chemical reactivity and stability; a smaller gap suggests higher reactivity. | Calculated from HOMO and LUMO energies |

| Mulliken Charges | Estimates the partial atomic charges, identifying electrophilic and nucleophilic centers within the molecule. | Population analysis post-SCF calculation |

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the properties of many-atom systems. researchgate.net It is particularly effective for studying reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. DFT calculations can elucidate complex multi-step reaction pathways, identify key intermediates, and determine the energy barriers associated with each step.

For heterocyclic compounds similar to the pyrrolidinone series, DFT has been employed to study reaction mechanisms such as cycloadditions and rearrangements. These studies compute the Gibbs free energy of activation (ΔG‡) for various potential pathways, allowing researchers to predict the most kinetically favorable route. By optimizing the geometries of reactants, products, and transition states, DFT provides a detailed, three-dimensional picture of how chemical transformations occur.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. wolfram.com It is a valuable tool for predicting and understanding intermolecular interactions, particularly in biological systems. The map is color-coded to indicate different regions of electrostatic potential: red typically signifies regions of most negative potential (electron-rich, attractive to electrophiles), while blue represents regions of most positive potential (electron-poor, attractive to nucleophiles). Green and yellow indicate regions of intermediate or near-zero potential. wolfram.comyoutube.com

For 5-Oxopyrrolidine-2-carbonitrile, an MEP map would be expected to show:

Negative Potential (Red): Concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group. These regions are the most likely sites for electrophilic attack or for forming hydrogen bonds as an acceptor.

Positive Potential (Blue): Located around the hydrogen atom attached to the amide nitrogen (the N-H group). This site is electron-deficient and represents the primary hydrogen bond donor site.

Neutral Potential (Green): Distributed across the carbon backbone of the pyrrolidine (B122466) ring.

This mapping helps in understanding how the molecule might orient itself when approaching a receptor site or another molecule, guiding the design of compounds with specific interaction profiles. chemrxiv.orgmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational flexibility and intermolecular interactions of a molecule like 5-Oxopyrrolidine-2-carbonitrile.

A study on the closely related compound, 4-fluoropyrrolidine-2-carbonitrile, utilized MD simulations to assess its stability within the binding site of the dipeptidyl peptidase IV (DPP4) enzyme. semanticscholar.org The conformational stability of the ligand-protein complex was monitored over a 40-nanosecond simulation. Key metrics used in such analyses include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of atomic positions in the simulated structure compared to a reference structure (e.g., the initial docked pose). A stable RMSD value over time indicates that the molecule has reached a stable conformation, or equilibrium, within its environment. semanticscholar.orgresearchgate.net In the study of the DPP4 inhibitor, the complex reached stability after approximately 7 nanoseconds. semanticscholar.org

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual atoms or residues around their average positions. It helps identify which parts of the molecule or surrounding protein are more flexible or rigid. mdpi.com

MD simulations also provide insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule within a binding pocket. This dynamic view is crucial for understanding the basis of molecular recognition. semanticscholar.org

| MD Simulation Parameter | Purpose / Finding | Example Value/Observation |

| Simulation Time | To allow the system to reach equilibrium and sample relevant conformations. | 40 ns semanticscholar.org |

| Force Field | A set of parameters used to calculate the potential energy of the system. | AMBER, GROMOS mdpi.com |

| RMSD Analysis | To assess the overall conformational stability of the molecule or complex over time. | The complex reached a stable conformation after ~7 ns. semanticscholar.org |

| RMSF Analysis | To identify flexible and rigid regions of the molecule and its binding partner. | The highest fluctuation was observed at the end of a beta-helix in the protein. semanticscholar.org |

| Interaction Analysis | To monitor the formation and breaking of specific intermolecular bonds (e.g., hydrogen bonds). | Stable hydrogen bonding and pi-pi stacking interactions were observed. semanticscholar.org |

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.net These models are used to guide the optimization of lead compounds and to predict the activity of novel molecules.

For the 5-oxopyrrolidine scaffold, numerous SAR studies have been conducted to develop derivatives with enhanced antimicrobial and anticancer properties. mdpi.comresearchgate.net These studies systematically modify the core structure and correlate the changes with observed biological effects. For example, in a series of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, the introduction of different substituents led to varied antimicrobial activity. mdpi.com A hydrazone derivative bearing a 5-nitrothien-2-yl moiety showed promising activity against multidrug-resistant C. auris isolates. mdpi.com Similarly, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated the highest anticancer activity in a human pulmonary cancer cell line model. mdpi.com

QSAR models take this a step further by creating a mathematical relationship between chemical structure (represented by molecular descriptors) and biological activity. researchgate.net For a series of bioactive oxopyrrolidines, a robust QSAR model was developed to predict antibacterial activity against Staphylococcus aureus. The model's statistical significance was confirmed by validation parameters such as a high squared correlation coefficient (R² = 0.9049), indicating a strong correlation between the predicted and observed activities. researchgate.net

| Scaffold Modification | Substituent Example | Observed Biological Effect | Target |

| Hydrazone at C3-carboxy | 5-nitrothien-2-yl | Promising activity (MIC 16 µg/mL) mdpi.com | C. auris (fungus) |

| Benzimidazole (B57391) at C3-carboxy | 5-fluoro, with 3,5-dichloro-2-hydroxyphenyl at N1 | Highest anticancer activity in the series mdpi.com | A549 lung cancer cells |

| Hydrazone at C3-carboxy | 2-hydroxynaphthalenylmethylene | High cytotoxicity and high binding affinity to protein kinases nih.gov | Melanoma, Breast Cancer |

| Benzylidene at C3-carboxy | 2,5-dimethoxybenzylidene | Most effective at inhibiting cell migration nih.gov | Melanoma, Breast Cancer |

Mechanistic Computations for Reaction Pathways and Transition States

Understanding the detailed mechanism of a chemical reaction is crucial for optimizing reaction conditions and designing new synthetic routes. Mechanistic computations, typically using DFT, allow for the exploration of reaction pathways and the characterization of transition states—the high-energy species that exist transiently between reactants and products.

The process involves locating the transition state structure on the potential energy surface, which is a first-order saddle point (a maximum in one direction and a minimum in all others). Verifying a true transition state requires a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.comyoutube.com

Once the transition state is located and verified, its energy relative to the reactants can be used to calculate the activation energy (Ea) of the reaction. This barrier determines the reaction rate. Computational studies on the formation of nitriles from bromo-aromatic compounds using copper cyanide, a reaction analogous to potential syntheses of nitrile-containing heterocycles, have been performed. researchgate.net These studies calculate the activation energies and thermodynamic parameters (ΔG, ΔH, ΔS) for each step of the proposed mechanism. This data provides critical insights into the reaction's feasibility and kinetics, helping to rationalize experimental observations and predict outcomes. researchgate.netrsc.org

| Parameter | Definition | Significance |

| Transition State (TS) | The highest energy point along the lowest energy path of a reaction. A first-order saddle point on the potential energy surface. | Its structure reveals the geometry of the molecular arrangement during bond breaking/formation. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Determines the kinetic barrier of a reaction; a lower Ea corresponds to a faster reaction rate. |

| Imaginary Frequency | The single negative frequency obtained from a vibrational analysis of a true transition state structure. | Confirms the structure is a transition state and visualizes the atomic motion that leads from reactants to products. |

| Thermodynamic Properties (ΔG, ΔH, ΔS) | Changes in Gibbs Free Energy, Enthalpy, and Entropy for a reaction step. | Determine the spontaneity and thermodynamic favorability of the reaction. researchgate.net |

Biological Research Applications and Mechanistic Exploration of 5 Oxopyrrolidine 2 Carbonitrile and Its Derivatives in Model Systems

Investigation of Enzymatic Interactions and Modulatory Mechanisms (In vitro biochemical studies)

The unique structural attributes of the 5-oxopyrrolidine-2-carbonitrile scaffold and its derivatives have prompted investigations into their interactions with various enzymes. These in vitro biochemical studies are crucial for elucidating the mechanisms of action that underpin their biological activities. By examining enzyme inhibition kinetics, binding site characteristics, and the potential for substrate mimicry, researchers can gain insights into how these compounds might function at a molecular level, paving the way for the rational design of more potent and selective therapeutic agents.

Enzyme Inhibition Kinetics and Binding Site Characterization

While specific enzyme inhibition kinetic studies for 5-oxopyrrolidine-2-carbonitrile are not extensively detailed in the currently available literature, the broader class of pyrrolidine (B122466) derivatives has been investigated as inhibitors of various enzymes. For instance, certain pyrrolidine derivatives have been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose homeostasis nih.gov. The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile serves as a key intermediate in the creation of DPP-IV inhibitors, highlighting the potential of the cyanopyrrolidine scaffold in enzyme-targeted drug design nih.gov.

The characterization of enzyme inhibition often involves determining key kinetic parameters to understand the nature of the interaction between the inhibitor and the enzyme. These graphical methods are instrumental in distinguishing between different types of inhibition, such as competitive, non-competitive, and uncompetitive mechanisms nih.gov. The characterization of how a compound binds to an enzyme's active or allosteric sites is fundamental to understanding its inhibitory mechanism. While direct binding site characterization for 5-oxopyrrolidine-2-carbonitrile is not specified, research on related heterocyclic compounds provides a framework for how such studies are conducted.

Substrate Mimicry and Enzymatic Transformation Studies

The concept of substrate mimicry, where a compound structurally resembles a natural substrate to interact with an enzyme, is a key area of investigation in drug discovery. A structurally related compound, 5-oxo-L-proline (also known as L-pyroglutamic acid), which is L-5-oxopyrrolidine-2-carboxylic acid, undergoes enzymatic conversion to L-glutamate by the enzyme 5-oxoprolinase exlibrisgroup.commdpi.comnih.govnih.gov. This reaction is a part of the γ-glutamyl cycle and involves the cleavage of ATP to ADP and orthophosphate exlibrisgroup.commdpi.comnih.govnih.gov. The enzyme requires Mg++ (or Mn++) and K+ (or NH4+) for its activity exlibrisgroup.commdpi.comnih.gov.

This enzymatic transformation of a closely related 5-oxopyrrolidine derivative underscores the potential for compounds based on this scaffold to interact with enzymes as substrate analogs. While direct studies on 5-oxopyrrolidine-2-carbonitrile as a substrate mimic are not detailed, the existing research on 5-oxoprolinase provides a basis for exploring whether the carbonitrile derivative could act as a substrate mimic or inhibitor for this or other enzymes. The synthesis of substrate analogues is a common strategy for developing potential enzyme inhibitors, as demonstrated in studies targeting enzymes like Mycobacterium tuberculosis enzyme MshC nih.gov.

Cellular Pathway Perturbation and Target Identification (In vitro cellular models)

In vitro cellular models are indispensable tools for understanding the biological effects of chemical compounds. For 5-oxopyrrolidine-2-carbonitrile and its derivatives, these models have been instrumental in elucidating their impact on critical cellular processes, including apoptosis in cancer cells and the inhibition of microbial growth. Such studies are vital for identifying the cellular pathways these compounds perturb and for pinpointing their molecular targets, thereby providing a foundation for their potential therapeutic applications.

Apoptosis Induction Mechanisms in Cancer Cell Lines (e.g., Caspase-3, Bcl-2, Bax pathways)

Several studies have highlighted the potential of 5-oxopyrrolidine derivatives to induce apoptosis in various cancer cell lines. The mechanism of apoptosis induction often involves the modulation of key regulatory proteins in the intrinsic and extrinsic pathways.

One study synthesized a series of 4-arylidene-5-oxopyrrolidine derivatives and found that they could induce apoptosis in hepatocarcinoma cells by regulating the expression of Bax and Bcl-2 proteins frontiersin.org. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are crucial regulators of the mitochondrial pathway of apoptosis mdpi.com. An increased Bax/Bcl-2 ratio is a key indicator of apoptosis induction, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases ijper.org.

Caspases, a family of cysteine proteases, are central to the execution of apoptosis. The activation of initiator caspases (like caspase-9 in the intrinsic pathway) leads to the activation of executioner caspases, such as caspase-3 and -7 mdpi.comsemanticscholar.org. Research on indeno[1,2-b]quinoxaline derivatives has shown that their pro-apoptotic effects are mediated by the upregulation of BAX and caspase-3, and the downregulation of Bcl-2 nih.gov. Similarly, a tridecylpyrrolidine-diol derivative was found to induce both extrinsic and intrinsic apoptotic pathways, involving the activation of caspase-3/7 and caspase-8, and the dysregulation of Bcl-2 family proteins nih.gov. Furthermore, another study demonstrated that a novel 1,3-dithiolo[4,5-b]quinoxaline derivative induced apoptosis in breast cancer cells by decreasing Bcl-2 and increasing the expression of Bax and p53 nih.gov.

The following table summarizes the effects of some 5-oxopyrrolidine derivatives on apoptosis-related proteins in cancer cell lines.

| Derivative | Cancer Cell Line | Effect on Bcl-2 Family | Caspase Activation |

| 4-Arylidene-5-oxopyrrolidine | Hepatocarcinoma | Regulation of Bax and Bcl-2 expression frontiersin.org | Not specified |

| Indeno[1,2-b]quinoxaline | HCT-116, HepG-2, MCF-7 | Downregulation of Bcl-2, Upregulation of BAX nih.gov | Upregulation of Caspase-3 nih.gov |

| Tridecylpyrrolidine-diol | Caco-2, HCT116 | Dysregulation of Bcl-2 family proteins nih.gov | Activation of Caspase-3/7 and Caspase-8 nih.gov |

| 1,3-dithiolo[4,5-b]quinoxaline | MCF-7 | Decrease in Bcl-2, Increase in Bax nih.gov | Not specified |

Antimicrobial Mechanisms against Specific Pathogens (e.g., inhibition of bacterial growth)

Derivatives of 5-oxopyrrolidine have demonstrated significant antimicrobial activity against a range of clinically relevant pathogens, particularly multidrug-resistant Gram-positive bacteria. The mechanisms of action for antibacterial agents can vary, including the inhibition of cell wall synthesis, protein synthesis, membrane function, nucleic acid synthesis, and metabolic pathways researchgate.net.

One study reported that a 5-oxopyrrolidine derivative bearing a 5-nitrothiophene substituent (compound 21) showed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains mdpi.comnih.govnih.gov. This compound exhibited favorable activity with Minimum Inhibitory Concentration (MIC) values ranging from 1-8 µg/mL against multidrug-resistant and vancomycin-intermediate S. aureus isolates mdpi.comresearchgate.net. However, higher MIC values were observed against linezolid/tedizolid-resistant strains mdpi.comresearchgate.net. The same study found that the synthesized 5-oxopyrrolidine derivatives showed no significant activity against Gram-negative pathogens like Klebsiella pneumoniae and Escherichia coli (MIC > 64 µg/mL) nih.gov.

Another investigation into 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also revealed potent antibacterial activity. A hydrazone derivative with a 5-nitrothien-2-yl fragment surpassed the activity of the control antibiotic cefuroxime against several tested strains nih.gov. Another hydrazone with a benzylidene moiety showed very strong inhibition of S. aureus (MIC of 3.9 µg/mL) nih.gov. These compounds also exhibited bactericidal properties and the ability to disrupt biofilms of S. aureus and E. coli nih.gov. In-silico studies on (2,6-diethylphenyl)-5-oxopyrrolidine derivatives have suggested their potential to inhibit enzymes like the Bacillus cereus spor-lytic enzyme jonuns.com.

The following table presents a summary of the antimicrobial activity of selected 5-oxopyrrolidine derivatives against specific pathogens.

| Derivative | Pathogen | MIC (µg/mL) | Reference |

| Compound 21 (5-nitrothiophene substituent) | Multidrug-resistant S. aureus | 1-8 | mdpi.comresearchgate.net |

| Compound 21 (5-nitrothiophene substituent) | Linezolid/tedizolid-resistant S. aureus | 4-64 | mdpi.comresearchgate.net |

| Hydrazone with benzylidene moiety | Staphylococcus aureus | 3.9 | nih.gov |

| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus | 3.90 | nih.gov |

| Hydrazone with 5-nitrothien-2-yl fragment | Listeria monocytogenes | 3.90 | nih.gov |

| Hydrazone with 5-nitrothien-2-yl fragment | Bacillus cereus | 7.8 | nih.gov |

| Hydrazone with 5-nitrothien-2-yl fragment | Escherichia coli | 31.25 | nih.gov |

Modulation of Cellular Signaling Pathways

The biological activities of 5-oxopyrrolidine derivatives are often linked to their ability to modulate key cellular signaling pathways. While specific studies on 5-oxopyrrolidine-2-carbonitrile are limited, research on related pyrrolidine and pyrrolidinone structures provides insights into their potential effects on cellular signaling.

For example, pyrrolidine dithiocarbamate (PDTC), a pyrrolidine derivative, has been shown to inhibit the nuclear factor-κB (NF-κB) signaling pathway nih.gov. In a mouse model of acute lung injury induced by lipopolysaccharide (LPS), PDTC administration alleviated inflammation, oxidative stress, and mitochondrial dysfunction by inhibiting NF-κB activation nih.gov. This suggests that compounds with a pyrrolidine core may have the potential to modulate inflammatory responses through the NF-κB pathway.

Furthermore, various derivatives of ibuprofen and naproxen, which were amidated with amino acid methyl esters including L-proline methyl ester (a pyrrolidine derivative), were synthesized and evaluated for their biological activities mdpi.com. These compounds were investigated as COX inhibitors and for their anti-inflammatory and hypolipidemic properties, indicating that the pyrrolidine scaffold can be incorporated into molecules designed to target pathways involved in inflammation and lipid metabolism mdpi.com. The broad range of biological activities exhibited by pyrrolidine derivatives, from anticancer to antidiabetic effects, stems from their ability to interact with and modulate various cellular targets and signaling cascades nih.govresearchgate.netnih.gov.

Role in Biosynthetic and Metabolic Pathways (non-clinical investigations)

In non-clinical model systems, the biosynthetic and metabolic pathways of the core 5-oxopyrrolidine structure, primarily represented by 5-oxoproline (pyroglutamic acid), have been extensively investigated. 5-oxoproline is a naturally occurring amino acid derivative that serves as a key intermediate in various biological processes. wikipedia.org While direct biosynthetic pathways for 5-Oxopyrrolidine-2-carbonitrile are not extensively detailed, the formation and degradation of its parent compound, 5-oxoproline, provide the fundamental biochemical context.

The formation of the 5-oxopyrrolidine ring is a significant event, occurring through both enzymatic and non-enzymatic routes. wikipedia.orgnih.gov N-terminal glutamic acid and glutamine residues in proteins can spontaneously cyclize to form pyroglutamate (B8496135). wikipedia.org This cyclization can also be a deliberate, enzyme-catalyzed post-translational modification. Enzymes known as glutaminyl cyclases facilitate the conversion of N-terminal glutaminyl residues into a pyroglutamyl residue, a process observed in the maturation of many peptides and proteins. wikipedia.orgnih.gov Studies have identified such enzymatic activity in various tissues, including the pituitary, brain, and adrenal medulla. nih.gov

5-oxoproline is also a crucial intermediate in the γ-glutamyl cycle, a key pathway for glutathione synthesis and breakdown. wikipedia.orgnih.gov In this cycle, the enzyme γ-glutamyl cyclotransferase acts on γ-glutamylcysteine to produce 5-oxoproline. taylorandfrancis.com The subsequent metabolism of 5-oxoproline is critical for cellular homeostasis. In eukaryotes, the ATP-dependent enzyme 5-oxoprolinase hydrolyzes 5-oxoproline to regenerate glutamate, thereby completing the cycle. nih.govtoxicologia.org.ar

Prokaryotic systems feature a distinct metabolic pathway for 5-oxoproline. While most prokaryotes lack the eukaryotic-type 5-oxoprolinase, they possess an alternative system to process this compound, which can form spontaneously from central metabolites like glutamine. nih.gov Research in model organisms such as Bacillus subtilis and Escherichia coli has identified a widespread prokaryotic 5-oxoprolinase system encoded by the pxpA, pxpB, and pxpC genes. nih.govresearchgate.net Inactivation of these genes in B. subtilis resulted in the accumulation of 5-oxoproline and prevented its use as a nitrogen source. nih.govresearchgate.net Reconstitution of the 5-oxoprolinase activity in vitro was achieved by combining the recombinant PxpA, PxpB, and PxpC proteins from B. subtilis. nih.govresearchgate.net This discovery highlights that 5-oxoproline is a universal metabolite damage product and that disposal systems for it are common across all domains of life. nih.govresearchgate.net

Detailed Research Findings

Below are data tables summarizing key findings from non-clinical investigations into the biosynthesis and metabolism of the 5-oxopyrrolidine core structure.

Table 1: Key Enzymes and Processes in 5-Oxoproline Biosynthesis

| Enzyme/Process | Precursor(s) | Product | Biological Context | Model System(s) |

|---|---|---|---|---|

| Spontaneous Cyclization | N-terminal Glutamine, Glutamate | 5-Oxoproline (Pyroglutamate) | Non-enzymatic metabolite damage | Universal in biological systems nih.gov |

| Glutaminyl Cyclase | N-terminal Glutaminyl-peptides | N-terminal Pyroglutamyl-peptides | Post-translational protein modification | Rat brain, Porcine pituitary, Human B lymphocytes nih.gov |

| γ-Glutamyl Cyclotransferase | γ-Glutamylcysteine | 5-Oxoproline | γ-Glutamyl Cycle | Mammalian cells taylorandfrancis.com |

Table 2: Comparative Metabolism of 5-Oxoproline in Model Systems

| Pathway Feature | Eukaryotic System | Prokaryotic System |

|---|---|---|

| Key Enzyme(s)/Genes | 5-Oxoprolinase (EC 3.5.2.9) | PxpA, PxpB, PxpC proteins |

| Function | Hydrolyzes 5-oxoproline to L-glutamate nih.gov | Constitute an ATP-dependent 5-oxoprolinase activity nih.govresearchgate.net |

| Energy Dependence | ATP-dependent nih.gov | ATP-dependent researchgate.net |

| Model Organism(s) | Mammals | Bacillus subtilis, Escherichia coli nih.govresearchgate.net |

| Significance | Part of the γ-glutamyl cycle for glutathione metabolism and amino acid transport. nih.gov | A widespread metabolite repair/damage-control system to dispose of spontaneously formed 5-oxoproline. nih.govresearchgate.net |

Emerging Research Areas and Future Directions for 5 Oxopyrrolidine 2 Carbonitrile

Application as Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality of 5-Oxopyrrolidine-2-carbonitrile makes it a valuable starting material for the asymmetric synthesis of complex molecules. The pyrrolidine (B122466) ring is a common scaffold in many biologically active compounds. The stereochemistry at the C2 position allows for the synthesis of enantiomerically pure products, which is crucial in drug discovery where different enantiomers can have vastly different biological activities.

Researchers have utilized 5-Oxopyrrolidine-2-carbonitrile as a precursor for the synthesis of a variety of complex molecules, including alkaloids, amino acids, and peptide mimics. The lactam and nitrile functionalities provide reactive handles for a wide range of chemical transformations, enabling the construction of intricate molecular architectures.

Key Synthetic Transformations:

| Precursor | Reagent/Condition | Product Type | Reference |

| L-Proline | Chloroacetyl chloride, then conversion of carboxylic acid to nitrile | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | beilstein-journals.org |

| 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile | Wittig-Horner reagents, trialkylphosphites | Pyrrolidine derivatives | ekb.eg |

| Itaconic acid and anilines | One-pot synthesis | 5-oxopyrrolidine-3-carboxylic acids | frontiersin.org |

Development of Research Probes and Chemical Biology Tools

The development of fluorescent probes and other chemical biology tools is essential for understanding complex biological processes. rsc.org 5-Oxopyrrolidine-2-carbonitrile and its derivatives are being explored for the creation of such tools due to their ability to be incorporated into larger molecules without significantly altering their biological activity.

Fluorescent probes are powerful tools for real-time visualization of biological events in living cells. rsc.org The pyrrolidinone scaffold can be functionalized with fluorophores to create probes for specific enzymes or receptors. These probes can be used to study disease mechanisms and for high-throughput screening of potential drug candidates. nih.govrsc.org For instance, a library of fluorescent probes can be synthesized to screen for enzymatic activities that are unique to tumor tissues, aiding in cancer diagnosis and therapy. nih.gov

Furthermore, derivatives of 5-Oxopyrrolidine-2-carbonitrile can be designed as affinity-based probes to identify and characterize protein targets. By attaching a reactive group and a reporter tag, these probes can covalently label their target proteins, allowing for their isolation and identification. This approach is valuable for target validation in drug discovery. researchgate.netnih.gov

Potential in Advanced Materials and Polymer Science

The unique chemical structure of 5-Oxopyrrolidine-2-carbonitrile also lends itself to applications in materials science. The lactam ring can undergo ring-opening polymerization to produce polyamides with potentially novel properties. The chirality of the monomer unit can lead to the formation of stereoregular polymers, which can exhibit unique physical and mechanical properties.

The incorporation of the pyrrolidinone moiety into polymer backbones can enhance properties such as thermal stability, solubility, and biocompatibility. These functional polymers could find applications in areas such as drug delivery, tissue engineering, and specialty plastics. Research in this area is still in its early stages, but the versatility of 5-Oxopyrrolidine-2-carbonitrile suggests a promising future for its use in the development of advanced materials.

Innovative Applications in Agrochemical Research

The pyrrolidine scaffold is present in a number of successful agrochemicals. nih.gov Researchers are investigating 5-Oxopyrrolidine-2-carbonitrile and its derivatives for the development of new pesticides and plant growth regulators. The goal is to create compounds with high efficacy against target pests or weeds while exhibiting low toxicity to non-target organisms and the environment.

The diverse functionalities of 5-Oxopyrrolidine-2-carbonitrile allow for the synthesis of a wide range of derivatives that can be screened for agrochemical activity. For example, the U.S. Environmental Protection Agency has established an exemption from the requirement of a tolerance for residues of (2S)-5-Oxopyrrolidine-2-carboxylic Acid (L-PCA) when used as a plant growth regulator, highlighting the potential for this class of compounds in agriculture. federalregister.gov

Examples of Agrochemical-Related Research:

| Compound Class | Potential Application | Key Findings | Reference |

| 5-Oxopyrrolidine derivatives | Antimicrobial agents | Showed promising activity against multidrug-resistant Gram-positive pathogens. | nih.govmdpi.comnih.gov |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Antibacterial agents | Demonstrated efficacy against various disease-causing bacteria. | nih.gov |

Exploration of Unconventional Reaction Pathways and Derivatization Strategies

To fully exploit the synthetic potential of 5-Oxopyrrolidine-2-carbonitrile, researchers are exploring novel reaction pathways and derivatization strategies. This includes the development of new catalysts and reagents that can selectively modify the lactam ring, the nitrile group, or the chiral center.

For example, unconventional cycloaddition reactions can be employed to construct complex heterocyclic systems from the pyrrolidinone core. The nitrile group can be transformed into a variety of other functional groups, such as amines, carboxylic acids, and tetrazoles, further expanding the chemical space accessible from this starting material. These explorations are crucial for discovering new applications and for the efficient synthesis of valuable compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Oxopyrrolidine-2-carbonitrile, and how are reaction conditions optimized?

- Methodology :

- Cyclization reactions : Reacting precursors like 2-methylenesuccinic acid with amines under solvent-free conditions or refluxing in ethanol/isopropanol with glacial acetic acid as a catalyst. Yields typically range from 60–85% .

- Purification : Recrystallization from ethanol or HPLC for higher purity (>95%) .

- Optimization : Adjusting temperature (80–120°C), solvent polarity, and catalyst loading to enhance regioselectivity and minimize side products .

Q. How can researchers characterize the structural and electronic properties of 5-Oxopyrrolidine-2-carbonitrile?

- Techniques :

- Spectroscopy : NMR (¹H/¹³C) to confirm nitrile (δ ~110–120 ppm) and ketone (δ ~200–210 ppm) groups. IR for C≡N stretching (~2200 cm⁻¹) .